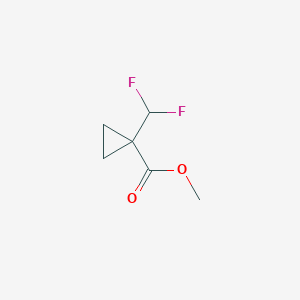

Methyl 1-(difluoromethyl)cyclopropane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-(difluoromethyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C6H8F2O2 It is a cyclopropane derivative where a difluoromethyl group is attached to the cyclopropane ring, and a carboxylate ester group is present

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(difluoromethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of difluoromethyl diazomethane with an appropriate alkene under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as rhodium or copper complexes to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(difluoromethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Synthetic Applications

Methyl 1-(difluoromethyl)cyclopropane-1-carboxylate serves as a versatile intermediate in organic synthesis. Its unique cyclopropane structure allows for specific transformations that are advantageous in creating complex molecules.

1.1. Difluoromethylation Reactions

Difluoromethylation is a significant reaction involving this compound, where the difluoromethyl group is introduced into various substrates. This process enhances the biological activity of compounds by modifying their lipophilicity and reactivity. Recent studies have highlighted methods for the difluoromethylation of aryl iodides using copper-mediated processes, which have shown promising yields and selectivity .

1.2. Synthesis of Fluorinated Compounds

The compound can be utilized to synthesize fluorinated analogs of biologically active molecules. For instance, difluorocyclopropanes derived from this compound have been shown to participate in ring-opening reactions that yield valuable products for pharmaceutical applications .

Research into the biological activity of this compound suggests potential applications in drug discovery and development.

2.1. Antimicrobial Properties

Studies indicate that compounds containing the difluoromethyl group exhibit notable antimicrobial properties. For example, formulations incorporating this compound have been explored for their effectiveness against various fungal pathogens, showcasing its potential as an antifungal agent .

2.2. Anti-inflammatory Activity

The cyclopropane structure has been associated with anti-inflammatory properties in certain derivatives. Research has identified specific analogs that demonstrate efficacy in reducing inflammation, which may lead to new therapeutic agents for treating inflammatory diseases .

Case Studies and Research Findings

Several case studies illustrate the practical applications and research findings related to this compound:

Mechanism of Action

The mechanism of action of Methyl 1-(difluoromethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes or receptors in biological systems. The cyclopropane ring provides a rigid framework that can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

Cyclopropanecarboxylic acid derivatives: Compounds with various substituents on the cyclopropane ring.

Uniqueness

Methyl 1-(difluoromethyl)cyclopropane-1-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This makes it valuable in applications where specific reactivity and stability are required.

Biological Activity

Methyl 1-(difluoromethyl)cyclopropane-1-carboxylate is a compound that has drawn attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring with a difluoromethyl group and a carboxylate ester. Its molecular formula is C6H8F2O2, with a molecular weight of approximately 164.13 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, potentially influencing its interactions with biological targets.

The mechanism of action for this compound is not fully elucidated, but several hypotheses have been proposed based on structural analogs and related compounds:

- Interaction with Enzymes : The difluoromethyl group may facilitate binding to enzyme active sites, altering enzyme kinetics or inhibiting specific pathways.

- Receptor Modulation : Similar compounds have been shown to interact with various receptors, potentially modulating signaling pathways involved in cell growth and apoptosis.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies on fluorinated cyclopropanes have shown:

- Inhibition of Cell Proliferation : Compounds analogous to this compound have demonstrated the ability to inhibit the proliferation of cancer cell lines in vitro.

- Mechanisms of Action : Some of these compounds act by disrupting microtubule formation or inducing apoptosis in cancer cells.

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | TBD | |

| Disorazole A | Tubulin polymerization inhibitor | 0.003 | |

| Trifluoromethyl cyclopropane analogs | Cytotoxicity in cancer cells | 0.01 - 0.03 |

Study on Fluorinated Cyclopropanes

A recent study evaluated the biological activity of various fluorinated cyclopropanes, including this compound. Key findings included:

- Enhanced Cytotoxicity : The presence of fluorine was correlated with increased cytotoxic effects against specific cancer cell lines.

- Mechanistic Insights : Fluorinated compounds were found to disrupt normal cellular processes, leading to increased apoptosis rates.

Safety and Toxicology

While exploring the biological activity of this compound, safety profiles must be considered:

- Toxicity : Similar compounds have been classified as having moderate toxicity upon ingestion and potential irritant effects on skin and eyes.

- Environmental Impact : Studies are ongoing to evaluate the ecological effects of fluorinated compounds, given their persistence in the environment.

Properties

IUPAC Name |

methyl 1-(difluoromethyl)cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O2/c1-10-5(9)6(2-3-6)4(7)8/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHLWXMZFAVEEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.